JB-1 peptide

Descripción

The exact mass of the compound JB-1 peptide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality JB-1 peptide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JB-1 peptide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

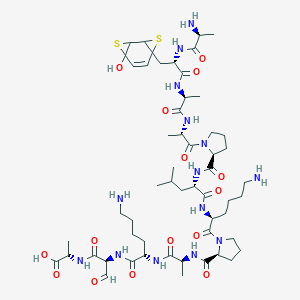

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-oxopropanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H88N14O15S2/c1-27(2)24-35(65-50(79)39-17-12-22-68(39)51(80)31(6)61-43(72)29(4)59-47(76)36(66-42(71)28(3)58)25-54-18-19-55(84)41(86-55)40(54)85-54)46(75)64-34(15-9-11-21-57)52(81)69-23-13-16-38(69)49(78)60-30(5)44(73)63-33(14-8-10-20-56)45(74)67-37(26-70)48(77)62-32(7)53(82)83/h18-19,26-41,84H,8-17,20-25,56-58H2,1-7H3,(H,59,76)(H,60,78)(H,61,72)(H,62,77)(H,63,73)(H,64,75)(H,65,79)(H,66,71)(H,67,74)(H,82,83)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,54?,55?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDBKYUARDUIEM-KTQAENQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C=O)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H88N14O15S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1249.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147819-32-7 |

Source

|

| Record name | H 1356 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147819327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: JB-1 Peptide Receptor Binding Affinity

The following technical guide details the receptor binding affinity, molecular mechanism, and experimental validation of the JB-1 peptide.

Target: Insulin-like Growth Factor 1 Receptor (IGF-1R) Mechanism: Competitive Antagonism Sequence: Cyclic Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys

Executive Summary

JB-1 is a synthetic, cyclic 12-amino acid peptide designed to function as a potent, selective competitive antagonist of the Insulin-like Growth Factor 1 Receptor (IGF-1R) . By mimicking the binding determinants of the native IGF-1 ligand (specifically regions within the C- and D-domains), JB-1 occupies the receptor's ligand-binding pocket without inducing the conformational changes required for receptor autophosphorylation.

This guide provides a rigorous technical analysis of JB-1’s binding kinetics, offering researchers validated protocols for determining affinity constants (

Molecular Profile & Binding Mechanism[1]

Structural Identity

JB-1 is a disulfide-constrained cyclic peptide.[1] The cyclization between the N-terminal and C-terminal Cysteine residues is critical for maintaining the secondary structure required for receptor recognition.

| Parameter | Specification |

| Peptide Name | JB-1 |

| Sequence | Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys |

| Format | Cyclic (Disulfide bridge: Cys1–Cys12) |

| Molecular Weight | ~1249.5 Da |

| Primary Target | IGF-1 Receptor (IGF-1R) |

| Selectivity | High selectivity for IGF-1R over Insulin Receptor (IR) |

Mechanism of Action

Native IGF-1 binds to the cysteine-rich domains of the IGF-1R

Key Binding Metrics:

-

Binding Affinity (

): Typically 3.8 – 8.0 nM in competitive displacement assays against -

Functional Inhibition: In cellular assays (e.g., inhibiting neuronal firing or cell proliferation), concentrations of 1.0 µM are standard to ensure complete receptor saturation and blockade.

Signaling Pathway Inhibition

The following diagram illustrates the specific node where JB-1 exerts its inhibitory effect, preventing the cascade of PI3K/Akt and MAPK signaling.

Caption: JB-1 competitively binds the IGF-1R extracellular domain, preventing autophosphorylation and silencing downstream PI3K/Akt and MAPK survival pathways.[2][5][6]

Experimental Methodologies

To validate JB-1 affinity and efficacy, two distinct assay types are required: a binding assay (thermodynamic) and a functional assay (physiological).

Protocol A: Competitive Radioligand Binding Assay

This is the "gold standard" for determining the

Reagents:

-

Ligand:

I-IGF-1 (Specific Activity ~2000 Ci/mmol). -

Receptor Source: CHO cells overexpressing human IGF-1R or purified membrane fractions.

-

Competitor: JB-1 Peptide (Serial dilutions:

M to

Workflow:

-

Preparation: Plate CHO-IGF-1R cells in 24-well plates (

cells/well). Cool to 4°C to prevent receptor internalization. -

Equilibration: Add binding buffer (RPMI 1640, 0.1% BSA, pH 7.4).

-

Competition: Add fixed concentration of

I-IGF-1 (e.g., 50 pM) + varying concentrations of JB-1. -

Incubation: Incubate at 4°C for 90–120 minutes (equilibrium).

-

Termination: Aspirate buffer. Wash 3x with ice-cold PBS to remove unbound ligand.

-

Quantification: Solubilize cells in 1N NaOH/1% SDS and count radioactivity (CPM) in a gamma counter.

-

Analysis: Plot % Specific Binding vs. Log[JB-1]. Fit to a one-site competition model to derive

.

Protocol B: Functional Autophosphorylation Assay (Western Blot)

This protocol confirms that JB-1 binding functionally inhibits the receptor kinase activity.

Caption: Step-by-step workflow to validate functional inhibition of IGF-1R autophosphorylation by JB-1.

Critical Control:

-

Negative Control: Cells treated with JB-1 alone (should show no phosphorylation).

-

Positive Control: Cells treated with IGF-1 alone (robust phosphorylation).

-

Test Condition: Pre-treatment with JB-1 followed by IGF-1 (phosphorylation should be ablated).

Data Synthesis & Comparative Affinity

The table below contextualizes JB-1's affinity relative to the native ligand and other inhibitors.

| Ligand / Inhibitor | Target | Approx. Binding Affinity ( | Mechanism |

| Native IGF-1 | IGF-1R | ~0.2 – 1.0 nM | Agonist |

| JB-1 Peptide | IGF-1R | 3.8 – 8.0 nM | Competitive Antagonist |

| Insulin | IGF-1R | > 100 nM | Weak Agonist (Low Affinity) |

| Ganitumab (mAb) | IGF-1R | ~0.22 nM | Antibody Antagonist |

Note: While monoclonal antibodies (mAbs) often have higher affinity, JB-1 offers advantages in tissue penetration and clearance due to its low molecular weight.

Troubleshooting & Optimization

-

Solubility: JB-1 is hydrophobic. Dissolve stock in DMSO (e.g., 10 mM) and dilute into aqueous buffer. Ensure final DMSO concentration is <0.1% in cell assays.

-

Stability: As a peptide containing Cysteine, JB-1 is susceptible to disulfide reduction or aggregation. Store lyophilized at -20°C or -80°C. Avoid repeated freeze-thaw cycles of reconstituted stock.

-

Specificity Check: When studying metabolic effects, verify that JB-1 does not alter glucose uptake via the Insulin Receptor (IR) at the concentrations used. JB-1 is highly selective for IGF-1R, but at very high concentrations (>10 µM), off-target effects can occur.

References

-

Pietrzkowski, Z., et al. (1992). "Inhibition of cellular proliferation by peptide analogues of insulin-like growth factor 1." Cancer Research, 52(23), 6447-6451. Link

-

MedChemExpress. "JB-1 Product Datasheet & Biological Activity."[1] MedChemExpress. Link

-

Brock, R. S., et al. (2011). "Biomolecular effects of JB1 (an IGF-I peptide analog) in a rat model of oxygen-induced retinopathy."[1] Pediatric Research, 69(2), 135-141.[1] Link

-

TargetMol. "JB-1 Peptide Profile and Affinity Data." TargetMol. Link

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JB-1, 147819-32-7 | BroadPharm [broadpharm.com]

- 6. Mechanism involved in genistein activation of insulin-like growth factor 1 receptor expression in human breast cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Lactobacillus rhamnosus (JB-1)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the biological effects of Lactobacillus rhamnosus (JB-1), a bacterium with notable psychoactive properties. While the term "JB-1 peptide" is sometimes used, it is critical to understand that the scientific literature attributes the observed effects to the whole bacterium and its complex array of bioactive components, rather than a single, isolated peptide. These components include secreted membrane vesicles (MVs) containing immunomodulatory molecules like lipoteichoic acid (LTA), a broader secretome of soluble factors, and various cell wall constituents. This guide synthesizes findings from both preclinical in vivo models and in vitro/ex vivo systems to elucidate the mechanisms by which JB-1 influences the gut-brain axis. We will explore its vagus nerve-dependent effects on behavior and central nervous system neurochemistry, its direct interactions with the enteric nervous system, and its modulatory actions on intestinal epithelial and immune cells. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of JB-1's potential as a therapeutic agent.

Introduction: The Gut-Brain Axis and the Rise of Psychobiotics

The gut-brain axis is a bidirectional communication network that integrates the central and enteric nervous systems, linking cognitive and emotional centers of the brain with peripheral intestinal functions.[1] This intricate dialogue involves endocrine, immune, and neural pathways. In recent years, the gut microbiota has been identified as a critical regulator of this axis. "Psychobiotics" are defined as live organisms that, when ingested in adequate amounts, produce a health benefit in patients suffering from psychiatric illness. Lactobacillus rhamnosus (JB-1) has emerged as a prototypical psychobiotic, with extensive preclinical evidence demonstrating its ability to modulate host behavior and neurophysiology.[2] This guide deconstructs the evidence, bridging the gap between its effects in living organisms and its actions at the cellular level.

Part 1: In Vivo Effects - From Behavior to Brain Chemistry

The most compelling evidence for the psychoactive effects of L. rhamnosus JB-1 comes from in vivo rodent models. These studies establish a clear pattern of anxiety- and depression-reducing effects, underpinned by distinct neurochemical changes in the brain.

Behavioral and Physiological Outcomes

Chronic administration of L. rhamnosus JB-1 to mice has been shown to reduce anxiety- and depression-related behaviors.[3] In models such as the forced swim test, JB-1-treated animals exhibit less immobility, suggesting an antidepressant-like effect. Similarly, in anxiety paradigms, these animals show reduced stress-induced behaviors.[2][3]

A key physiological manifestation of stress is the activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of corticosterone. In stressed mice, JB-1 administration has been found to significantly reduce plasma corticosterone levels, indicating a dampening effect on the physiological stress response.[3] Furthermore, JB-1 has been shown to act directly on the enteric nervous system (ENS) to reverse stress-induced gut dysmotility within minutes of application in an ex vivo model.[4]

Central Nervous System (CNS) Modifications

The behavioral effects of JB-1 are correlated with significant changes in the expression of γ-aminobutyric acid (GABA) receptors in the brain.[1][3] GABA is the primary inhibitory neurotransmitter in the CNS, and its dysregulation is implicated in both anxiety and depression. Chronic treatment with JB-1 leads to region-dependent alterations in the mRNA for GABAA and GABAB receptors in cortical areas like the cingulate and prelimbic cortex, as well as the hippocampus and amygdala.[3][5] These molecular changes provide a plausible neurochemical basis for the observed anxiolytic and antidepressant-like phenotypes.

Data Presentation: Summary of Key In Vivo Effects

| Animal Model | Administration | Key Finding | Citation(s) |

| BALB/c Mice | Oral Gavage (Chronic) | Reduced anxiety- and depression-related behaviors. | [3] |

| BALB/c Mice | Oral Gavage (Chronic) | Decreased stress-induced plasma corticosterone levels. | [3] |

| BALB/c Mice | Oral Gavage (Chronic) | Altered mRNA expression of GABAA and GABAB receptors in multiple brain regions. | [1][3] |

| Swiss Webster Mice | Luminal Application (ex vivo) | Increased constitutive firing rate of mesenteric vagal afferents. | [5][6][7] |

| Swiss Webster Mice | Luminal Application (ex vivo) | Reversed stress-induced jejunal and colonic dysmotility. | [4] |

Part 2: The Vagal Connection - A Critical Conduit

A pivotal discovery in understanding JB-1's mechanism of action is the indispensable role of the vagus nerve. This cranial nerve serves as a primary information highway, relaying signals from the viscera, including the gut, to the brainstem.

Vagus Nerve-Dependent Effects

Crucially, the neurochemical and behavioral effects of L. rhamnosus JB-1 are completely abolished in mice that have undergone a subdiaphragmatic vagotomy (a surgical procedure that severs the vagus nerve connection below the diaphragm).[5][6] This demonstrates that an intact vagal pathway is necessary for the bacterium to exert its effects on the brain and behavior. Ex vivo studies using isolated mouse jejunal segments have provided direct evidence for this link. Luminal application of JB-1 causes a rapid increase in the firing rate of single and multi-unit vagal afferent fibers in the mesenteric nerve bundle, an effect not seen with a control Lactobacillus strain.[5][6][7] This indicates a direct or near-direct activation of the neural circuitry connecting the gut to the brain. Further research suggests this is not a simple primary afferent activation; rather, JB-1 appears to stimulate intrinsic primary afferent neurons (IPANs) within the gut wall, which then synaptically transmit the signal to vagal afferents.[2]

Visualization: JB-1 Gut-to-Brain Signaling Pathway

Caption: The vagus nerve-dependent pathway of JB-1 action.

Part 3: In Vitro & Ex Vivo Mechanisms - Deconstructing the Interaction

To understand the causality behind the in vivo observations, it is essential to dissect the interactions of JB-1 and its components with host cells in controlled in vitro and ex vivo environments. These studies reveal how the initial signal is generated at the gut interface.

Direct Modulation of the Enteric Nervous System

As established in Part 2, the most direct evidence of JB-1's neuroactivity comes from ex vivo electrophysiological recordings of jejunal mesenteric nerves. These preparations maintain the intrinsic neural circuitry of the gut wall.

-

Key Finding: Luminal application of JB-1 (1x10⁹ cells/ml) rapidly increases the constitutive firing frequency of vagal afferent neurons.[5] This demonstrates a direct and immediate impact on the gut's nervous system. The effect is specific to JB-1, as other strains like L. salivarius do not elicit the same response.[6] This validates the choice of JB-1 for neuroactivity studies and points to strain-specific bioactive factors.

Interaction with Intestinal Epithelial and Immune Cells

The initial contact between JB-1 and the host occurs at the intestinal epithelium. Recent evidence shows that JB-1 communicates with host cells via the release of extracellular membrane vesicles (MVs).

-

Interaction with Epithelial Cells: MVs from JB-1 are endocytosed by intestinal epithelial cells (IECs) like MODE-K and HT-29 cell lines in a clathrin-dependent manner.[8] This internalization provides a direct route for bacterial components to influence host cell physiology and signaling.

-

Interaction with Immune Cells: The contents of these MVs are highly immunomodulatory.

-

Dendritic Cells (DCs): Lipoteichoic acid (LTA) within JB-1 MVs activates Toll-like receptor 2 (TLR2) on dendritic cells, leading to the production of the immunoregulatory cytokine Interleukin-10 (IL-10).[8]

-

Macrophages: The secretome (soluble factors) from L. rhamnosus can drive human monocyte cell lines (THP-1) towards an anti-inflammatory M2 macrophage phenotype, also characterized by the production of IL-10.[4][9]

-

This demonstrates that a primary in vitro effect of JB-1 is not pro-inflammatory, but rather the induction of a regulatory or tolerogenic immune state, which may contribute to its beneficial effects on stress and inflammation.

Data Presentation: Summary of Key In Vitro / Ex Vivo Effects

| System / Cell Type | JB-1 Component | Key Finding / Mechanism | Citation(s) |

| Mouse Jejunum (ex vivo) | Whole Bacteria | Increases firing rate of vagal afferent neurons. | [5][6][7] |

| Mouse/Human IECs (in vitro) | Membrane Vesicles (MVs) | MVs are internalized via clathrin-dependent endocytosis. | [8] |

| Mouse Dendritic Cells (in vitro) | MVs containing LTA | Activates TLR2, leading to IL-10 production. | [8] |

| Human Monocytes (in vitro) | Secretome | Drives differentiation towards an M2 (anti-inflammatory) phenotype; increases IL-10. | [4][9] |

| Caco-2 IECs (in vitro) | Whole Bacteria | SpaCBA pili are key for adherence and modulate IL-8 expression. | [10] |

Experimental Protocol: In Vitro Assessment of JB-1 Immunomodulation

This protocol describes a self-validating system to test the hypothesis that JB-1-derived components modulate dendritic cell maturation and function.

-

Preparation of JB-1 Components: a. Secretome: Culture L. rhamnosus JB-1 to late-log phase in MRS broth. Pellet bacteria by centrifugation (10,000 x g, 15 min, 4°C). Collect the supernatant and filter-sterilize through a 0.22 µm filter. This is the JB-1 Secretome (JBS). Use sterile MRS broth as a vehicle control. b. Membrane Vesicles (MVs): Isolate MVs from the supernatant via ultracentrifugation. Quantify by nanoparticle tracking analysis. A control would be MVs from a non-psychoactive strain.

-

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs): a. Harvest bone marrow from the femurs and tibias of C57BL/6 mice. b. Culture cells for 7-9 days in RPMI-1640 supplemented with 10% FBS, Pen/Strep, and 20 ng/mL GM-CSF.

-

Co-culture and Stimulation: a. Plate immature BMDCs (Day 8) at 1x10⁶ cells/mL. b. Treat cells with: i) Media (Negative Control), ii) JBS (e.g., 10% v/v), iii) Purified MVs (e.g., 1x10¹⁰ particles/mL), iv) LPS (100 ng/mL, Positive Control for pro-inflammatory maturation). c. Incubate for 24 hours at 37°C, 5% CO₂.

-

Analysis of DC Maturation (Flow Cytometry): a. Harvest cells and stain with fluorescently-conjugated antibodies against CD11c (DC marker), MHC-II, CD86, and CD40 (maturation markers). b. Analyze by flow cytometry. An immunomodulatory effect would be characterized by minimal or no upregulation of CD86/CD40 compared to the potent upregulation by LPS.

-

Analysis of Cytokine Production (ELISA): a. Collect supernatants from the 24-hour co-culture. b. Perform ELISAs for the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10. c. Self-Validation: The expected outcome for JB-1's immunoregulatory activity is a significant increase in IL-10 with a minimal increase in TNF-α, contrasting sharply with the LPS control which should yield high TNF-α and low IL-10.

Visualization: In Vitro Experimental Workflow

Caption: Workflow for assessing JB-1's immunomodulatory effects.

Part 4: Synthesizing the Evidence and Clinical Translation

The convergence of in vivo, ex vivo, and in vitro data paints a compelling picture. JB-1, present in the gut lumen, releases bioactive components (such as MVs containing LTA) that interact with both epithelial and immune cells. This interaction, rather than being inflammatory, promotes a regulatory phenotype (e.g., IL-10 production) and activates local neural circuits (the ENS). This signal is then transmitted via the vagus nerve to the CNS, where it alters the GABAergic system, ultimately leading to a reduction in stress-related behaviors.

However, it is crucial to approach these findings with scientific rigor. The promising preclinical results have not yet been successfully translated to humans. A randomized, placebo-controlled trial in healthy male volunteers found that 8 weeks of L. rhamnosus JB-1 supplementation was not superior to placebo in modifying stress-related measures, HPA axis response, inflammation, or cognitive performance.[1]

This discrepancy highlights several key considerations in psychobiotic research:

-

Model Systems: The initial preclinical studies were conducted in an anxious mouse strain (BALB/c), which may be more susceptible to the beneficial effects of JB-1 than a healthy, non-stressed human population.

-

Dosage and Duration: The optimal dose and treatment duration for observing effects in humans may differ significantly from those used in animal models.

-

Complexity of the Human Microbiome: The background human gut microbiome is vastly more complex and variable than that of laboratory mice, which could influence the ability of a single probiotic strain to exert a significant effect.

Conclusion and Future Directions

Lactobacillus rhamnosus (JB-1) stands as a paradigm for understanding how gut microbes can influence the brain and behavior. The evidence strongly supports a mechanism involving the modulation of both immune and neural pathways at the gut interface, with the vagus nerve acting as the critical communication channel to the brain. While the direct in vitro effects on neurons and immune cells provide a clear mechanistic foundation, the lack of translation to healthy humans underscores the challenges in this field.

Future research should focus on:

-

Identifying Specific Bioactive Molecules: Fractionating the JB-1 secretome and MVs to isolate the specific proteins, lipids, or other metabolites responsible for neuronal activation and immune modulation.

-

Clinical Trials in Target Populations: Investigating the effects of JB-1 in patient populations with diagnosed stress-related disorders, such as anxiety or depression, where the underlying pathophysiology may be more amenable to modulation.

-

Multi-Strain Formulations: Exploring whether combinations of psychobiotic strains could have synergistic effects that are more robust in a human context.

By continuing to integrate rigorous in vitro mechanistic studies with well-designed in vivo and clinical research, the full therapeutic potential of psychobiotics like L. rhamnosus JB-1 can be realized.

References

-

Al-Nedawi, K., et al. (2015). Membrane vesicles of Lacticaseibacillus rhamnosus JB-1 contain immunomodulatory lipoteichoic acid and are endocytosed by intestinal epithelial cells. Scientific Reports. Available at: [Link]

-

Bravo, J. A., et al. (2011). Ingestion of Lactobacillus strain regulates emotional behavior and central GABA receptor expression in a mouse via the vagus nerve. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Champagne-Jorgensen, K., et al. (2021). L. rhamnosus JB-1 are endocytosed in a likely clathrin-dependent manner... ResearchGate. Available at: [Link]

-

Perez-Burgos, A., et al. (2014). The gut-brain axis rewired: adding a functional vagal nicotinic "sensory synapse". The FASEB Journal. Available at: [Link]

-

Perez-Burgos, A., et al. (2013). Psychoactive bacteria Lactobacillus rhamnosus (JB-1) elicits rapid frequency facilitation in vagal afferents. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

-

Kankainen, M., et al. (2012). Functional analysis of Lactobacillus rhamnosus GG pili in relation to adhesion and immunomodulatory interactions with intestinal epithelial cells. Applied and Environmental Microbiology. Available at: [Link]

-

Wang, B., et al. (2014). Lactobacillus rhamnosus strain JB-1 reverses restraint stress-induced gut dysmotility. Neurogastroenterology & Motility. Available at: [Link]

-

Jeffrey, J., et al. (2024). A Lacticaseibacillus rhamnosus secretome induces immunoregulatory transcriptional, functional and immunometabolic signatures in human THP-1 monocytes. Scientific Reports. Available at: [Link]

-

Perez-Burgos, A., et al. (2013). Psychoactive bacteria Lactobacillus rhamnosus (JB-1) elicits rapid frequency facilitation in vagal afferents. PubMed. Available at: [Link]

-

Janik, R., et al. (2022). Continuous Ingestion of Lacticaseibacillus rhamnosus JB-1 during Chronic Stress Ensures Neurometabolic and Behavioural Stability in Rats. MDPI. Available at: [Link]

-

Bienenstock, J., et al. (2019). The vagus nerve is necessary for the rapid and widespread neuronal activation in the brain following oral administration of psychoactive bacteria. bioRxiv. Available at: [Link]

-

Kunze, W. A., et al. (2009). Lactobacillus reuteri enhances excitability of colonic AH neurons by inhibiting calcium-dependent potassium channel opening. Journal of Cellular and Molecular Medicine. Available at: [Link]

-

Perez-Burgos, A., et al. (2013). Psychoactive bacteria Lactobacillus rhamnosus (JB-1) elicits rapid frequency facilitation in vagal afferents. PubMed. Available at: [Link]

-

Forsythe, P., & Bienenstock, J. (2012). The Brain-Gut-Microbiome Axis. PMC. Available at: [Link]

-

Kelly, J. R., et al. (2017). Lost in translation? The potential psychobiotic Lactobacillus rhamnosus (JB-1) fails to modulate stress or cognitive performance in healthy male subjects. Brain, Behavior, and Immunity. Available at: [Link]

Sources

- 1. Lost in translation? The potential psychobiotic Lactobacillus rhamnosus (JB-1) fails to modulate stress or cognitive performance in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro study of the effect of a probiotic bacterium Lactobacillus rhamnosus against herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Lacticaseibacillus rhamnosus secretome induces immunoregulatory transcriptional, functional and immunometabolic signatures in human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Analysis of Lactobacillus rhamnosus GG Pili in Relation to Adhesion and Immunomodulatory Interactions with Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Psychoactive bacteria Lactobacillus rhamnosus (JB-1) elicits rapid frequency facilitation in vagal afferents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Lacticaseibacillus rhamnosus secretome induces immunoregulatory transcriptional, functional and immunometabolic signatures in human THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.aalto.fi [research.aalto.fi]

JB-1 Peptide: Stability, Degradation, and Handling

Technical Guide for Drug Development & Research Applications

Executive Summary

The JB-1 peptide is a potent, selective antagonist of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] Structurally, it is a cyclic dodecapeptide (12-mer) constrained by a disulfide bridge, designed to mimic the binding domains of IGF-1 while blocking receptor autophosphorylation. Due to its peptidic nature and specific amino acid composition (Cysteine-rich, Proline-rich), JB-1 exhibits a complex stability profile characterized by susceptibility to oxidative disulfide scrambling, proteolytic cleavage, and aggregation.

This guide provides a comprehensive technical analysis of the JB-1 stability profile, degradation mechanisms, and validated protocols for handling, storage, and analytical characterization.

Physicochemical Characterization

Molecular Identity

-

Sequence:

(Disulfide bridge: Cys1–Cys12) -

Molecular Weight: ~1248.5 Da (Average)

-

Isoelectric Point (pI): ~9.5 (Basic, due to two Lysine residues)

-

Solubility: Soluble in water; enhanced solubility in dilute acetic acid or 10-20% acetonitrile.

Structural Vulnerabilities

The stability of JB-1 is dictated by three primary structural motifs:

-

Disulfide Bridge (Cys1-Cys12): Critical for bioactivity (conformational constraint). It is the primary site for oxidative degradation (disulfide exchange) and reduction.

-

Proline Residues (Pro5, Pro8): Induce cis-trans isomerization, complicating HPLC profiles, and provide specific cleavage sites for proline-specific endopeptidases.

-

Basic Residues (Lys7, Lys10): Susceptible to trypsin-like proteolytic degradation in plasma.

Stability Profile

Solid-State Stability (Lyophilized)

In its lyophilized trifluoroacetate (TFA) salt form, JB-1 is relatively stable when stored correctly.

-

Hygroscopicity: High. The presence of basic Lysine residues makes the salt form prone to moisture absorption (deliquescence), which accelerates hydrolysis.

-

Shelf Life:

- : > 2 years (Desiccated)

- : 6–12 months

- : < 2 weeks (Significant degradation risk)

Solution Stability

JB-1 is inherently unstable in solution, following pseudo-first-order degradation kinetics.

-

pH Sensitivity:

-

Acidic (pH 3–5): Most stable. Protonation of the N-terminus and Lys side chains reduces nucleophilic attack.

-

Neutral/Basic (pH > 7.5): Rapid degradation. High pH promotes:

-

Disulfide scrambling (inter-molecular).

-

Beta-elimination of Serine.

-

Racemization.[3]

-

-

-

Temperature: Degradation rates double approximately every

increase. At

Plasma Stability & Metabolism

In biological matrices (plasma/serum), JB-1 undergoes rapid enzymatic degradation.

-

Half-life (

): Estimated at 5–15 minutes in human plasma. -

Primary Clearance Mechanism: Renal filtration (due to small size < 2kDa).

-

Enzymatic Attack:

-

Trypsin-like proteases: Cleave C-terminal to Lys7 and Lys10.

-

Prolyl oligopeptidases: Potential cleavage at Pro5 and Pro8.

-

Degradation Pathways (Mechanistic Detail)

The following diagram illustrates the primary degradation pathways for JB-1, prioritizing the oxidative and hydrolytic routes that compromise sample integrity.

Figure 1: Primary degradation pathways of JB-1 peptide. Red nodes indicate inactive or immunogenic degradation products.

Analytical Methodologies

To validate JB-1 integrity, a "Self-Validating" analytical workflow is required. This involves orthogonal methods to separate conformational isomers from chemical degradants.

High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18),

, -

Mobile Phase A:

Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent improves peak shape for basic peptides). -

Mobile Phase B:

TFA in Acetonitrile.[4] -

Gradient: 10% to 60% B over 30 minutes.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine/Disulfide).

-

Critical Quality Attribute (CQA): Resolution (

) between the native cyclic peptide and the linear reduced form (often elutes later due to exposed hydrophobicity) or dimers.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Electrospray Ionization) in Positive Mode.

-

Target Ions:

-

Degradant Identification:

- : Methionine/Cysteine oxidation.

- : Hydrolysis/Reduction of disulfide.

- : Dehydration (Succinimide formation).

Handling & Storage Protocols

The following protocol ensures maximum stability and reproducibility.

Reconstitution Protocol

-

Equilibration: Allow the lyophilized vial to reach room temperature (20 mins) in a desiccator before opening. Prevents condensation.

-

Solvent Selection:

-

Stock Solution: Use sterile, degassed

Acetic Acid (pH ~3.5). -

Avoid: Phosphate Buffered Saline (PBS) for long-term storage (pH 7.4 accelerates disulfide exchange).

-

-

Dissolution: Add solvent and vortex gently. If hydrophobic aggregation occurs, add Acetonitrile dropwise (up to 10% v/v).

-

Filtration: Use a

Low-Protein Binding (PVDF or PES) filter.

Storage Workflow

Figure 2: Decision matrix for JB-1 storage based on experimental timeline.

References

-

Pietrzkowski, Z., et al. (1992). Inhibition of cellular proliferation by peptide analogues of insulin-like growth factor 1.[5] Cancer Research. Link

-

MedChemExpress. (2024). JB-1 Peptide Product Information and Stability Data.Link

-

Werle, M., & Bernkop-Schnürch, A. (2006).[6] Strategies to improve plasma half life time of peptide and protein drugs.[6][7] Amino Acids.[3][6][7][8][9][10][11][12] Link

-

Bachem. (2023). Handling and Storage Guidelines for Peptides.[3][9][10][11][13]Link

-

Thermo Fisher Scientific. (2024). Peptide Stability and Storage Instructions.Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid identification of small binding motifs with high-throughput phage display: discovery of peptidic antagonists of IGF-1 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. jpt.com [jpt.com]

- 11. bachem.com [bachem.com]

- 12. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]

- 13. Peptide solubility and storage - AltaBioscience [altabioscience.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Investigation of JB-1 Peptide

A Guide for Researchers in Cellular Biology and Drug Development

Introduction: Unveiling the Potential of JB-1 Peptide in Cellular Models

The study of host-microbe interactions has unveiled a complex communication network that profoundly influences human health and disease. A key player in this dialogue is the probiotic bacterium Lactobacillus rhamnosus JB-1 (LGG), renowned for its immunomodulatory properties and its influence on the gut-brain axis.[1][2] While the whole bacterium exerts beneficial effects, there is growing interest in identifying its specific molecular effectors, such as secreted peptides and other metabolites.

This document provides a comprehensive guide to the experimental use of "JB-1 peptide," a term used here to represent a peptide derived from or inspired by the immunomodulatory components of Lactobacillus rhamnosus JB-1. This guide is designed for researchers, scientists, and drug development professionals seeking to investigate the cellular and molecular mechanisms of such a peptide in vitro. We will move beyond simple instructions to explain the scientific rationale behind protocol design, enabling you to generate robust, reproducible, and meaningful data.

Scientific Foundation: The Gut-Brain Axis and Immune Modulation

The gut-brain axis is a bidirectional communication system linking the gastrointestinal tract and the central nervous system.[1][2][3][4] Gut microbiota can influence this axis through various pathways, including neural, endocrine, and immune signaling.[1][4] Probiotics like L. rhamnosus have been shown to modulate these pathways, for instance by strengthening the intestinal epithelial barrier and regulating the production of pro-inflammatory and anti-inflammatory cytokines.[5][6]

A critical mechanism underlying these effects is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] In many inflammatory conditions, the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7] Compounds that can inhibit this pathway are of significant therapeutic interest. The protocols detailed below are designed to test the hypothesis that JB-1 peptide exerts its effects by modulating this key inflammatory pathway.

Part 1: Peptide Preparation and Handling - The Foundation of Reproducibility

The integrity and biological activity of a peptide are critically dependent on its proper storage and handling. Peptides are susceptible to degradation from proteases, oxidation, and repeated freeze-thaw cycles.[8]

Storage of Lyophilized and Solubilized Peptide

| Peptide Form | Storage Temperature | Duration | Key Considerations |

| Lyophilized (Powder) | -20°C or -80°C | Long-term (Years) | Store in a desiccator to prevent moisture absorption.[8] Before opening, allow the vial to warm to room temperature to avoid condensation.[8] |

| In Solution (Stock) | -20°C or -80°C | Short-term (Weeks to Months) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use sterile, nuclease-free tubes. |

Protocol for Peptide Reconstitution

The solubility of a peptide is determined by its amino acid sequence.[9][10] Hydrophobic peptides may require organic solvents, while charged peptides dissolve more readily in aqueous solutions.

Objective: To solubilize the lyophilized JB-1 peptide to create a concentrated stock solution.

Materials:

-

Lyophilized JB-1 peptide

-

Sterile, distilled water (for hydrophilic peptides)

-

Dimethyl sulfoxide (DMSO), cell culture grade (for hydrophobic peptides)[9]

-

Sterile, low-protein-binding polypropylene tubes

Procedure:

-

Pre-analysis: Before opening the vial, examine the peptide's sequence (if known) or supplier datasheet for hydrophobicity. Peptides with a high proportion of non-polar residues (e.g., W, L, I, F, M, V, Y) may require an organic solvent.[9]

-

Equilibration: Allow the peptide vial to warm to room temperature for 10-15 minutes before opening.[8]

-

Solvent Addition: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Add a small volume of the appropriate solvent (e.g., sterile water or DMSO) to create a concentrated stock solution (e.g., 1-10 mM).

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any particulate matter.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C.

Causality Explainer: Using DMSO for hydrophobic peptides is common due to its high solubilizing power and low cytotoxicity at concentrations typically below 0.5% in cell culture media.[9] However, it is crucial to run a vehicle control (media with the same final DMSO concentration) in all experiments.

Part 2: Experimental Protocols for Cellular Analysis

The following protocols provide a framework for characterizing the bioactivity of JB-1 peptide. We will focus on two primary cell models:

-

THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells, ideal for studying immune responses.[7][11]

-

Caco-2 cells: A human colorectal adenocarcinoma cell line that, when cultured on permeable supports, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[5]

Protocol A: Determination of Optimal Working Concentration (Cytotoxicity Assay)

Objective: To determine the concentration range of JB-1 peptide that is non-toxic to the target cells. This is a critical first step before any functional assay.

Principle: The resazurin (or AlamarBlue) assay measures cell viability. Viable cells reduce the blue resazurin dye to the pink, fluorescent resorufin.

Workflow Diagram:

Caption: Workflow for determining peptide cytotoxicity using a resazurin-based assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed THP-1 or Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours (or until Caco-2 cells are 70-80% confluent).

-

Peptide Preparation: Prepare a 2X working solution of JB-1 peptide by making serial dilutions in serum-free medium. A typical starting range is from 200 µM down to 0.1 µM (final concentrations will be 100 µM to 0.05 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the 2X peptide dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Assay: Add 10 µL of resazurin reagent to each well and incubate for 1-4 hours, or until a color change is observed.

-

Measurement: Read the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) should be used for subsequent experiments.

Protocol B: Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine if JB-1 peptide can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), leading to a strong inflammatory response and cytokine production.[5][7] This protocol measures the ability of the peptide to suppress this response.

Workflow Diagram:

Caption: Workflow for assessing the anti-inflammatory effect of JB-1 peptide.

Step-by-Step Methodology:

-

Differentiation of THP-1 cells: Seed THP-1 monocytes in a 24-well plate at 2.5 x 10⁵ cells/well. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophages. Incubate for 48-72 hours.

-

Resting Phase: After differentiation, remove the PMA-containing medium, wash gently with PBS, and add fresh, serum-free medium. Let the cells rest for 24 hours.

-

Pre-treatment: Pre-treat the differentiated macrophages with various non-toxic concentrations of JB-1 peptide (determined from Protocol A) for 1-2 hours.

-

Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate for an appropriate time to measure cytokine production (e.g., 6 hours for TNF-α, 24 hours for IL-6).

-

Supernatant Collection: Carefully collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C until analysis.

-

Cytokine Analysis: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol C: Mechanistic Study - Western Blot for NF-κB Pathway Activation

Objective: To investigate if the anti-inflammatory effect of JB-1 peptide is mediated through the inhibition of the NF-κB signaling pathway.

Principle: Activation of the NF-κB pathway involves the phosphorylation of the p65 subunit, which then translocates to the nucleus to initiate transcription of pro-inflammatory genes. Western blotting can detect this phosphorylation event.

Signaling Pathway Diagram:

Caption: Simplified NF-κB signaling pathway showing potential inhibition by JB-1 peptide.

Step-by-Step Methodology:

-

Cell Treatment: Seed and differentiate THP-1 cells in a 6-well plate. Pre-treat with the most effective concentration of JB-1 peptide for 1 hour, followed by stimulation with LPS (100 ng/mL) for 15-30 minutes (a time-course experiment is recommended).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (p-p65) and total p65. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-p65 signal to the total p65 signal to determine the extent of pathway activation.

Part 3: Data Interpretation and Troubleshooting

| Expected Outcome | Interpretation | Potential Issues & Troubleshooting |

| Protocol A: Dose-dependent decrease in viability at high peptide concentrations. | Identifies the cytotoxic threshold and defines the safe working concentration range. | Issue: High toxicity at all concentrations. Solution: Re-check peptide solubility and stock concentration. Ensure the solvent concentration is non-toxic. |

| Protocol B: LPS significantly increases TNF-α/IL-6; JB-1 peptide pre-treatment reduces this increase in a dose-dependent manner. | JB-1 peptide has anti-inflammatory properties in vitro. | Issue: No effect of the peptide. Solution: Confirm peptide activity (is it degraded?). Check cell responsiveness to LPS. Optimize incubation times. |

| Protocol C: LPS stimulation increases the ratio of p-p65/total p65; JB-1 peptide pre-treatment reduces this ratio. | The anti-inflammatory effect is likely mediated through the inhibition of NF-κB pathway activation. | Issue: Weak or no p-p65 signal. Solution: Optimize the LPS stimulation time (phosphorylation is often transient, peaking at 15-30 min). Ensure phosphatase inhibitors are included in the lysis buffer. |

Conclusion

This guide provides a robust framework for the in vitro characterization of JB-1 peptide. By systematically assessing cytotoxicity, functional anti-inflammatory effects, and underlying molecular mechanisms, researchers can generate high-quality data to elucidate the therapeutic potential of this and other microbiome-derived molecules. The principles and protocols described herein are adaptable and serve as a foundation for more complex investigations, such as co-culture models of the gut-brain axis or analysis of intestinal barrier function.

References

-

Title: Membrane vesicles of Lacticaseibacillus rhamnosus JB-1 contain immunomodulatory lipoteichoic acid and are endocytosed by intestinal epithelial cells Source: ResearchGate (PDF) URL: [Link]

-

Title: Development of a Cell-penetrating Peptide that Exhibits Responsive Changes in its Secondary Structure in the Cellular Environment Source: PMC URL: [Link]

-

Title: The gut microbiota–brain axis in neurological disorder Source: PMC - NIH URL: [Link]

-

Title: Protective effects of a novel Lactobacillus rhamnosus strain with probiotic characteristics against lipopolysaccharide-induced intestinal inflammation in vitro and in vivo Source: PubMed URL: [Link]

-

Title: Regulatory mechanisms and therapeutic potential of JAB1 in neurological development and disorders Source: PMC URL: [Link]

-

Title: The Potential Therapeutic Role of Lactobacillaceae rhamnosus for Treatment of Inflammatory Bowel Disease Source: MDPI URL: [Link]

-

Title: In vitro Modelling of the Gut Brain Axis and Microbiome for Neurodegenerative Diseases Source: Kirkstall URL: [Link]

-

Title: Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods Source: Frontiers URL: [Link]

-

Title: Anti-Inflammatory Effects of Synthetic Peptides Based on Glucocorticoid-Induced Leucine Zipper (GILZ) Protein for the Treatment of Inflammatory Bowel Diseases (IBDs) Source: PMC URL: [Link]

-

Title: Neuropeptides and the Microbiota-Gut-Brain Axis Source: PMC - NIH URL: [Link]

Sources

- 1. The gut microbiota–brain axis in neurological disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Modelling of the Gut Brain Axis and Microbiome for Neurodegenerative Diseases | Culture Collections [culturecollections.org.uk]

- 3. researchgate.net [researchgate.net]

- 4. Neuropeptides and the Microbiota-Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of a novel Lactobacillus rhamnosus strain with probiotic characteristics against lipopolysaccharide-induced intestinal inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods [frontiersin.org]

- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 11. Anti-Inflammatory Effects of Synthetic Peptides Based on Glucocorticoid-Induced Leucine Zipper (GILZ) Protein for the Treatment of Inflammatory Bowel Diseases (IBDs) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Analysis of JB-1 Peptide Signaling

Executive Summary & Mechanism of Action

JB-1 is a synthetic, cyclic peptide analog of Insulin-like Growth Factor 1 (IGF-1) with the sequence Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys (disulfide bridge Cys1–Cys12).[1][2] It functions as a selective, competitive antagonist of the IGF-1 Receptor (IGF-1R) .[1][2]

In the context of drug development and basic research (oncology, fibrosis, and neurobiology), JB-1 is utilized to block the autocrine and paracrine loops of IGF-1. Unlike small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular ATP-binding pocket, JB-1 competes for the extracellular ligand-binding domain.[1]

Mechanistic Rationale for Western Blot Analysis: To validate JB-1 efficacy, researchers must demonstrate the inhibition of specific phosphorylation events. The binding of JB-1 to IGF-1R prevents the receptor's autophosphorylation (Tyr1131/1135/1136), thereby silencing the downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) cascades. This protocol provides a rigorous method to quantify this inhibition.[1]

Signaling Pathway Visualization

The following diagram illustrates the IGF-1R signaling cascade and the specific point of intervention by JB-1.[1]

Figure 1: JB-1 competes with IGF-1 for the receptor binding site, preventing autophosphorylation and downstream activation of AKT and ERK pathways.

Experimental Design & Controls

To ensure scientific integrity, the experiment must include proper positive and negative controls. A "Self-Validating" design includes the following four conditions:

| Condition | Treatment Steps | Expected Outcome (Western Blot) |

| 1. Negative Control | Serum-free media only | Basal levels of p-IGF-1R, p-AKT, p-ERK. |

| 2.[1] Positive Control | IGF-1 Stimulation (10-50 ng/mL) | High p-IGF-1R, p-AKT, p-ERK. |

| 3.[1] JB-1 Control | JB-1 only (1-10 µg/mL) | Basal or reduced levels (confirms no agonistic activity).[1] |

| 4. Experimental | JB-1 Pre-treat + IGF-1 Stimulation | Inhibited p-IGF-1R, p-AKT, p-ERK (compared to Pos.[1] Control). |

Detailed Protocol: JB-1 Inhibition Assay

Phase 1: Cell Culture & Treatment

Rationale: IGF-1 signaling is highly sensitive to serum factors.[1] Serum starvation is critical to reduce background noise and synchronize cells.

-

Seeding: Plate cells (e.g., MCF-7, MG-63, or relevant IGF-1R+ line) in 6-well plates. Grow to 70-80% confluency.

-

Starvation: Wash cells 2x with PBS. Add serum-free media (SFM) and incubate for 16–24 hours .

-

Critical: Residual serum will mask the effect of JB-1.[1]

-

-

JB-1 Preparation: Reconstitute JB-1 peptide in sterile water or buffer (check manufacturer solubility, typically >1 mg/mL).[1]

-

Pre-Treatment (Inhibition Phase):

-

Stimulation (Activation Phase):

-

Directly add IGF-1 (Recombinant Human) to "Positive Control" and "Experimental" wells.[1]

-

Final Concentration: 50 ng/mL .[1]

-

Incubate for exactly 10–15 minutes at 37°C.

-

Note: Phosphorylation is rapid; exceeding 15 minutes may lead to receptor internalization or phosphatase activity reducing the signal.[1]

-

Phase 2: Lysis & Protein Extraction

Rationale: Phosphorylation is reversible.[1] Phosphatase inhibitors must be present at the moment of lysis.

-

Termination: Place plate immediately on ice. Aspirate media.

-

Wash: Wash 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate (Na₃VO₄).

-

Lysis: Add 150 µL of Modified RIPA Buffer supplemented with inhibitors:

-

Protease Inhibitor Cocktail (1x)

-

Phosphatase Inhibitor Cocktail (containing NaF and Na₃VO₄)

-

1 mM PMSF (added fresh)

-

-

Harvest: Scrape cells and transfer to microcentrifuge tubes. Incubate on ice for 20 mins with intermittent vortexing.

-

Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

Phase 3: Western Blotting

Rationale: Detection of phospho-proteins requires specific blocking and antibody handling to prevent non-specific binding.[1]

-

Loading: Normalize protein (20-30 µ g/lane ). Heat samples at 95°C for 5 mins in SDS loading buffer.

-

Electrophoresis: Run on 4-12% Bis-Tris gels (IGF-1R is ~95kDa β-subunit / ~200kDa holoenzyme; AKT/ERK are smaller).[1]

-

Transfer: Transfer to PVDF membrane (0.45 µm).

-

Blocking: Block with 5% BSA in TBST for 1 hour at RT.

-

Critical: Do NOT use non-fat dry milk for phospho-antibodies (milk contains casein, a phosphoprotein that causes high background).[1]

-

-

Primary Antibody Incubation (Overnight at 4°C):

-

Secondary Antibody: HRP-conjugated anti-rabbit/mouse (1:5000) for 1 hour at RT in 5% BSA/TBST.

-

Detection: ECL Prime or similar high-sensitivity substrate.[1]

Phase 4: Re-probing (Normalization)

Rationale: To prove that signal reduction is due to inhibition and not loading error, you must normalize to Total protein.

-

Strip the membrane (mild stripping buffer) or run duplicate gels.[1]

-

Probe for Total IGF-1R , Total AKT , and Total ERK .[1]

-

Probe for GAPDH or Beta-Actin as a loading control.[1]

Data Analysis & Interpretation

Quantify bands using densitometry (e.g., ImageJ). Calculate the ratio of Phospho-Signal / Total-Signal .

| Observation | Interpretation |

| p-IGF-1R Signal | Should be absent in Neg Ctrl, strong in Pos Ctrl, and significantly reduced in JB-1+IGF-1 samples. |

| p-AKT / p-ERK | These are downstream readouts.[1][3] If JB-1 works, these should mirror the p-IGF-1R reduction.[1] |

| Total Protein | Should remain constant across all lanes. |

Troubleshooting Guide:

-

No Signal: Check IGF-1 activity or concentration.[1][4][5][6][7][8] Ensure phosphatase inhibitors were fresh.

-

High Background: Switch blocking agent to BSA; increase washing steps.[1]

-

No Inhibition:[1] JB-1 peptide may have degraded (peptides are unstable).[1] Use fresh aliquots. Ensure JB-1 pre-incubation time was sufficient (at least 30-60 mins).

References

-

Pietrzkowski, Z., et al. (1992). "Inhibition of cellular proliferation by peptide analogues of insulin-like growth factor 1."[5] Cancer Research.[1]

-

Significance: The seminal paper describing JB-1 as an IGF-1R antagonist.[1]

-

-

MedChemExpress. "JB-1 Peptide Product Information and Mechanism."[1]

-

Girnita, L., et al. (2014). "The insulin-like growth factor-1 receptor: structure, ligand-binding mechanism and signal transduction."[1] Experimental Cell Research.

-

Significance: Comprehensive review of the signaling pathways (AKT/MAPK) targeted by IGF-1R antagonists.[1]

-

-

PubChem. "JB-1 Peptide Compound Summary."[1]

Sources

- 1. H 1356 | C55H88N14O15S2 | CID 5491959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. A kinase-independent biological activity for insulin growth factor-1 receptor (IGF-1R): Implications for Inhibition of the IGF-1R signal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of a viral insulin-like peptide with the IGF-1 receptor produces a natural antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Mass Spectrometry Analysis of the Hypothetical Peptide JB-1

Introduction

Mass spectrometry has become an indispensable tool in the fields of proteomics, drug discovery, and biotechnology for the detailed characterization of peptides and proteins.[1][2] Its high sensitivity, speed, and accuracy allow for the precise determination of molecular weight, amino acid sequence, and the identification of post-translational modifications (PTMs).[1] This application note provides a comprehensive guide to the analysis of a hypothetical peptide, designated "JB-1," using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

For the purpose of this guide, we will define the Hypothetical Peptide JB-1 with the following amino acid sequence:

HSDAVFTDNYTRLR

This 14-amino acid peptide has a theoretical monoisotopic molecular weight of 1681.78 Da. Its sequence includes a variety of amino acid residues (hydrophilic, hydrophobic, acidic, and basic), making it a suitable model for demonstrating a range of mass spectrometry techniques.

This document is intended for researchers, scientists, and drug development professionals. It offers not just a series of steps, but also the scientific rationale behind the chosen methodologies, ensuring a deeper understanding of the analytical process.

Sample Preparation: The Foundation of High-Quality Data

The quality of mass spectrometry data is fundamentally dependent on the purity of the sample.[3][4] Contaminants such as salts, detergents, and polymers can severely interfere with peptide ionization, leading to signal suppression and the introduction of background noise.[3][5][6] Therefore, a meticulous sample preparation workflow is crucial.

Rationale for Reagent Choices

The selection of solvents and additives is critical. A typical solvent system for peptide analysis consists of water, an organic solvent like acetonitrile, and an organic acid.[3]

-

Acetonitrile: Used to increase the solubility of the peptide and to promote the desolvation of charged droplets during the electrospray process.[3]

-

Formic Acid (0.1%): This is the most commonly used acidifier. It ensures the protonation of the peptide, which is necessary for detection in positive ion mode.[3][7] It is preferred over stronger acids like trifluoroacetic acid (TFA) for sensitive analyses, as TFA can sometimes cause ion suppression.[3]

Protocol for JB-1 Peptide Desalting and Solubilization

This protocol assumes the JB-1 peptide is in a lyophilized state or in a buffer containing non-volatile salts.

-

Solubilization: Reconstitute the lyophilized JB-1 peptide in a solution of 50% acetonitrile and 0.1% formic acid in ultrapure water to a final concentration of 1 mg/mL. Vortex gently to ensure complete dissolution.

-

Desalting: Use a C18 ZipTip® or a similar reversed-phase solid-phase extraction (SPE) cartridge for sample cleanup.

-

Equilibration: Wet the C18 resin with 100% acetonitrile, followed by equilibration with 0.1% formic acid in water.

-

Binding: Load the solubilized JB-1 peptide solution onto the C18 resin. The peptide will bind to the hydrophobic stationary phase, while salts and other hydrophilic impurities will pass through.

-

Washing: Wash the resin with 0.1% formic acid in water to remove any remaining salts.

-

Elution: Elute the purified JB-1 peptide with a solution of 50-70% acetonitrile and 0.1% formic acid in water.

-

-

Final Preparation: The eluted peptide is now ready for direct infusion or, preferably, for LC-MS/MS analysis. Dilute the sample to the desired concentration (e.g., 1-10 pmol/µL) using the initial mobile phase conditions of the liquid chromatography method.

Liquid Chromatography: Separating for Clarity

For complex mixtures, and to ensure robust performance of the mass spectrometer, coupling liquid chromatography with mass spectrometry (LC-MS) is the standard approach.[8] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide separation, which separates peptides based on their hydrophobicity.[9]

Experimental Workflow for LC-MS/MS

The following diagram illustrates the general workflow for the analysis of the JB-1 peptide.

Caption: Overall workflow for the analysis of peptide JB-1.

Protocol for RP-HPLC Separation of JB-1

| Parameter | Recommended Setting | Rationale |

| HPLC System | High-performance nano-flow or micro-flow UHPLC system | Provides high resolution and sensitivity for peptide analysis. |

| Column | C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.7 µm particle size) | C18 is a standard stationary phase for peptide separation based on hydrophobicity.[9] |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for peptide separations. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for eluting peptides from the column. |

| Flow Rate | 300 nL/min (for nano-flow) | Lower flow rates increase ionization efficiency in ESI. |

| Gradient | 5-40% Mobile Phase B over 30 minutes | A gradual increase in the organic solvent concentration elutes peptides based on increasing hydrophobicity. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and separation efficiency. |

Mass Spectrometry: Weighing the Molecules

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, "soft" ionization techniques are used to prevent fragmentation during the ionization process.

Ionization Techniques: ESI vs. MALDI

-

Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid passing through a capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions.[7] ESI often produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which brings the m/z values of larger molecules into the range of most mass analyzers. It is ideally suited for coupling with liquid chromatography.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the peptide is co-crystallized with a matrix compound. A pulsed laser is then used to desorb and ionize the peptide. MALDI typically produces singly charged ions ([M+H]⁺). It is a high-throughput technique but is not as easily coupled with online liquid chromatography as ESI.[6]

For the detailed characterization of JB-1, especially when coupled with HPLC, ESI is the preferred method .

ESI-MS Protocol for JB-1 Analysis

The following table summarizes the key parameters for the mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Ion Mode | Peptides contain basic residues (Histidine, Arginine in JB-1) and an N-terminus that readily accept protons. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| MS1 Scan Range | 300-1800 m/z | This range will cover the expected multiply charged precursor ions of JB-1. |

| Data Acquisition | Data-Dependent Acquisition (DDA) | The instrument automatically selects the most abundant precursor ions from the MS1 scan for fragmentation and MS2 analysis. |

Expected Precursor Ions for JB-1

With a theoretical monoisotopic mass of 1681.78 Da, we can expect the following precursor ions in the MS1 scan:

| Charge State (z) | Theoretical m/z |

| 2+ | 841.89 |

| 3+ | 561.60 |

| 4+ | 421.45 |

Tandem Mass Spectrometry (MS/MS): Sequencing the Peptide

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of the peptide. In a DDA experiment, a specific precursor ion (e.g., the [M+2H]²⁺ ion of JB-1 at m/z 841.89) is isolated and then fragmented. The resulting fragment ions are analyzed in a second stage of mass spectrometry (MS2).

Fragmentation Methods

The way a peptide is fragmented provides different types of structural information. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).

Caption: Peptide fragmentation nomenclature.

-

Collision-Induced Dissociation (CID): This is the most common fragmentation method. It involves colliding the precursor ion with an inert gas, which increases its internal energy and causes fragmentation, primarily along the peptide backbone.[2] This typically produces b- and y-ions .

-

Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type fragmentation technique that also produces b- and y-ions. Compared to CID in an ion trap, HCD often provides a more complete fragmentation pattern and is better for generating low-mass reporter ions in quantitative proteomics experiments.

-

Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method where an electron is transferred to the multiply charged peptide ion. This induces fragmentation of the N-Cα bond in the peptide backbone, producing c- and z-ions . A key advantage of ETD is that it tends to preserve labile post-translational modifications (PTMs) that are often lost during CID or HCD.

For routine sequencing of a standard peptide like JB-1, HCD is an excellent choice due to the high-quality, comprehensive fragmentation spectra it produces.

HCD Protocol for JB-1 Sequencing

| Parameter | Recommended Setting | Rationale |

| Activation Type | HCD | Provides robust fragmentation for peptide sequencing. |

| Collision Energy | Stepped Normalized Collision Energy (e.g., 25, 30, 35) | Using multiple collision energies can improve sequence coverage by generating a wider range of fragment ions. |

| MS2 Resolution | 15,000 | Provides sufficient resolution to accurately determine the m/z of the fragment ions. |

Data Interpretation: Assembling the Sequence

The resulting MS2 spectrum will contain a series of peaks corresponding to the b- and y-ions. By calculating the mass differences between consecutive ions in a series, the amino acid sequence can be determined.

Theoretical b- and y-ions for JB-1

The following table shows the theoretical monoisotopic m/z values for the singly charged b- and y-ions of JB-1 (HSDAVFTDNYTRLR ).

| # | Amino Acid | b-ion (m/z) | y-ion (m/z) | Amino Acid | # |

| 1 | H | 138.0662 | 1681.7801 | R | 14 |

| 2 | S | 225.0981 | 1544.7149 | L | 13 |

| 3 | D | 340.1250 | 1431.6300 | R | 12 |

| 4 | A | 411.1621 | 1275.5289 | T | 11 |

| 5 | V | 510.2295 | 1174.4813 | Y | 10 |

| 6 | F | 657.3006 | 1011.4184 | N | 9 |

| 7 | T | 758.3483 | 897.3755 | D | 8 |

| 8 | D | 873.3752 | 782.3486 | T | 7 |

| 9 | N | 987.4181 | 681.3009 | F | 6 |

| 10 | Y | 1150.4814 | 534.2298 | V | 5 |

| 11 | T | 1251.5291 | 371.1669 | A | 4 |

| 12 | R | 1407.6302 | 270.1193 | D | 3 |

| 13 | L | 1520.7151 | 155.0924 | S | 2 |

| 14 | R | 1676.8162 | - | H | 1 |

Automated software such as Mascot, SEQUEST, or MaxQuant is typically used to match the experimental MS/MS spectra against a protein database to identify the peptide sequence.

Conclusion

This application note outlines a robust and reliable workflow for the mass spectrometric analysis of the hypothetical peptide JB-1. By following these protocols, from meticulous sample preparation to optimized LC-MS/MS methods and informed data interpretation, researchers can achieve high-quality, reproducible results for peptide characterization. The principles and techniques described herein are broadly applicable to the analysis of a wide range of peptides, providing a solid foundation for research and development in the life sciences.

References

-

Genosphere Biotechnologies. Mass Spectrum - Custom peptides. [Link]

-

Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]

-

Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]

-

Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Analytical chemistry, 72(3), 552-558. [Link]

-

University of Delaware. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]

-

MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press. [Link]

-

Kelleher, N. L. (2004). Mass spectrometry of peptides and proteins. Analytical chemistry, 76(12), 197A-203A. [Link]

-

Spectroscopy Online. Successfully Identifying Proteins and Their Modifications Using Electron Transfer Dissociation Linear Ion Trap Mass Spectrometry. [Link]

-

G-Biosciences. Sample preparation for Mass spectrometric analysis. [Link]

-

MtoZ Biolabs. MALDI-TOF Peptide Mass Fingerprinting. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC of peptides and proteins: methods and protocols. Methods in molecular biology (Clifton, N.J.), 251, 1-389. [Link]

-

Bio-Vera. Mass Spectrometry Applications in Peptide Analysis. [Link]

-

Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). Higher-energy collision-activated dissociation without a dedicated collision cell. Journal of the American Society for Mass Spectrometry, 21(9), 1634-1640. [Link]

-

Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2005). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Expert review of proteomics, 2(3), 341-349. [Link]

-

European Pharmaceutical Review. Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]

-

An, E., & Gundry, R. L. (2019). Preparation of proteins and peptides for mass spectrometry analysis in a bottom-up proteomics workflow. Current protocols in molecular biology, 128(1), e100. [Link]

-

Wikipedia. Electron-transfer dissociation. [Link]

-

Lippincott, D. J., & Martin, D. B. (2014). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 25(11), 1953-1964. [Link]

-

MtoZ Biolabs. Peptide Mass Spectrometry Result Interpretation Strategy. [Link]

-

Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation (CID) of peptides and proteins. Journal of mass spectrometry, 39(10), 1091-1112. [Link]

-

Zhang, G., & Annan, R. S. (2008). Overview of peptide and protein analysis by mass spectrometry. Current protocols in molecular biology, 83(1), 10-21. [Link]

-

Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature methods, 4(9), 709-712. [Link]

-

Medzihradszky, K. F. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current protocols in protein science, Chapter 16, Unit-16.12. [Link]

-

Mortensen, P., & Håkansson, K. (2003). Interpreting peptide mass spectra by VEMS. Bioinformatics, 19(8), 1039-1040. [Link]

-

Steen, H., & Mann, M. (2004). Interpretation of tandem mass spectrometry (MSMS) spectra for peptide analysis. Nature reviews Molecular cell biology, 5(9), 699-711. [Link]

-

An, E., & Gundry, R. L. (2020). Facile preparation of peptides for mass spectrometry analysis in bottom-up proteomics workflows. Current protocols in protein science, 100(1), e109. [Link]

-

Mortensen, P., & Håkansson, K. (2002). Interpreting peptide mass spectra by VEMS. Bioinformatics, 18(11), 1545-1546. [Link]

-

Alpert, A. J. (1990). Peptide Separation in Normal Phase Liquid Chromatography. Analytical Chemistry, 62(7), 752-757. [Link]

-

Mortensen, P., & Håkansson, K. (2002). Interpreting peptide mass spectra by VEMS. Bioinformatics, 18(11), 1545-1546. [Link]

-

LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Pfenninger, A., & Karas, M. (2002). Protein Identification by MALDI-TOF-MS Peptide Mapping: A New Strategy. Analytical Chemistry, 74(8), 1935-1941. [Link]

-

Shimadzu. Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. [Link]

-

AnalyteGuru from Thermo Fisher Scientific. Collision-Based Ion-activation and Dissociation. [Link]

-

Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., Krauth, F., ... & Sinz, A. (2015). A study into the collision-induced dissociation (CID) behavior of cross-linked peptides. Journal of the American Society for Mass Spectrometry, 26(1), 80-94. [Link]

-

LCGC International. Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides. [Link]

-

Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation (CID) of peptides and proteins. Journal of mass spectrometry, 39(10), 1091-1112. [Link]

Sources

- 1. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]

- 2. JB-95 peptide [novoprolabs.com]

- 3. Enhancing Mass Spectrometry-Based MHC-I Peptide Identification Through a Targeted Database Search Approach | Springer Nature Experiments [experiments.springernature.com]

- 4. Profiling Signaling Peptides in Single Mammalian Cells Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Peptide Therapy Benefits | JB Medical Clinic-Folsom [jbmedwell.com]